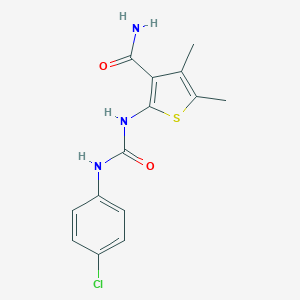
Cycloheptanol,2-fluoro-,acetate,(1R,2R)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptanol,2-fluoro-,acetate,(1R,2R) is a synthetic organic compound with a molecular formula of C14H14ClN3O2S and a molecular weight of 323.8 g/mol . This compound is characterized by the presence of a thiophene ring substituted with chloroanilino, carbonyl, and carboxamide groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Cycloheptanol,2-fluoro-,acetate,(1R,2R) involves multiple steps, starting with the preparation of the thiophene ring. The synthetic route typically includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The thiophene ring undergoes substitution reactions to introduce the chloroanilino, carbonyl, and carboxamide groups. These reactions are carried out under controlled conditions to ensure the desired substitutions occur.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using industrial-grade reagents and equipment to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Cycloheptanol,2-fluoro-,acetate,(1R,2R) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups on the thiophene ring are replaced with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Cycloheptanol,2-fluoro-,acetate,(1R,2R) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Cycloheptanol,2-fluoro-,acetate,(1R,2R) involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Cycloheptanol,2-fluoro-,acetate,(1R,2R) can be compared with other similar compounds, such as:
2-Amino-4,5-dimethylthiophene-3-carboxamide: This compound shares the thiophene ring structure but lacks the chloroanilino and carbonyl groups, resulting in different chemical properties and reactivity.
4-Chloroaniline: This compound contains the chloroanilino group but does not have the thiophene ring or carboxamide group, leading to distinct applications and reactions.
The uniqueness of Cycloheptanol,2-fluoro-,acetate,(1R,2R) lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C14H14ClN3O2S |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H14ClN3O2S/c1-7-8(2)21-13(11(7)12(16)19)18-14(20)17-10-5-3-9(15)4-6-10/h3-6H,1-2H3,(H2,16,19)(H2,17,18,20) |
InChI Key |
RAVOBQYXESYQKH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















